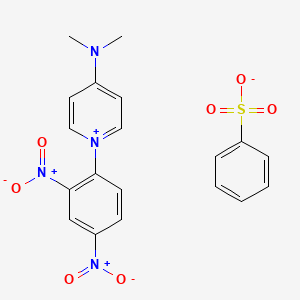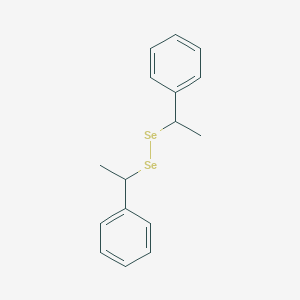
Bis(1-phenylethyl)diselane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1-phenylethyl)diselane is an organoselenium compound with the molecular formula C16H18Se2 It is characterized by the presence of two selenium atoms bonded to two 1-phenylethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-phenylethyl)diselane typically involves the reaction of selenium powder with 1-phenylethyl iodide in the presence of a base such as potassium hydroxide (KOH) and a catalyst like copper oxide (CuO) nanoparticles. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere at elevated temperatures (around 90°C) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(1-phenylethyl)diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing species.
Reduction: It can be reduced to form selenides or other reduced selenium compounds.
Substitution: The phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be employed for substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction could produce selenides.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound has shown promise in biological studies due to its antioxidant properties and potential therapeutic effects.
Industry: Its unique chemical properties make it useful in various industrial applications, such as in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which bis(1-phenylethyl)diselane exerts its effects is primarily related to its redox activity. The compound can undergo redox cycling, which allows it to act as both an antioxidant and a pro-oxidant, depending on the cellular environment. This redox activity is crucial for its potential therapeutic effects, including its anticancer properties. The molecular targets and pathways involved include modulation of oxidative stress and interaction with cellular redox systems .
Comparaison Avec Des Composés Similaires
Bis(1-phenylethyl)diselane can be compared with other diselenides and selenides, such as diphenyl diselenide and diallyl diselenide. These compounds share similar redox properties and potential applications but differ in their specific chemical structures and reactivity. For instance:
Diphenyl diselenide: Known for its antioxidant and antimicrobial activities.
Diallyl diselenide: Exhibits significant anticancer activity and is studied for its chemopreventive potential.
The uniqueness of this compound lies in its specific phenylethyl groups, which may confer distinct reactivity and biological activity compared to other diselenides.
Conclusion
This compound is a versatile organoselenium compound with significant potential in various scientific and industrial applications. Its unique chemical properties, coupled with its redox activity, make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
109445-64-9 |
|---|---|
Formule moléculaire |
C16H18Se2 |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
1-(1-phenylethyldiselanyl)ethylbenzene |
InChI |
InChI=1S/C16H18Se2/c1-13(15-9-5-3-6-10-15)17-18-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
Clé InChI |
BYNUZMFMLSYFQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)[Se][Se]C(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)
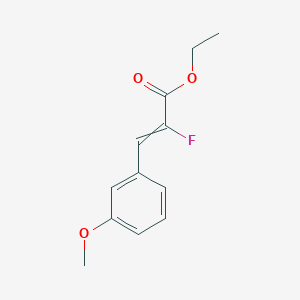

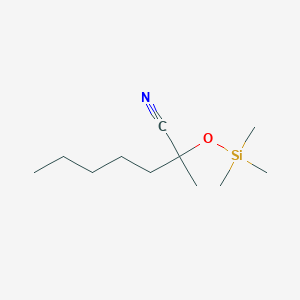
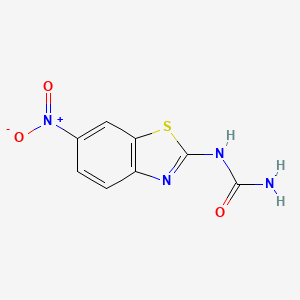



![N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine](/img/structure/B14324233.png)
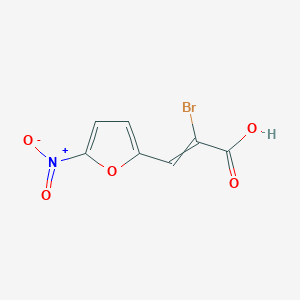
![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate](/img/structure/B14324244.png)

![1,1'-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14324248.png)
